molecular formula C16H27Cl2N3 B1439908 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride CAS No. 1219979-48-2

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride

Cat. No.: B1439908
CAS No.: 1219979-48-2
M. Wt: 332.3 g/mol
InChI Key: VRLIIMCEKKVASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol, and the product is isolated as a dihydrochloride salt. The reaction conditions include:

    Temperature: The reaction is typically conducted at elevated temperatures, around 65°C.

    Solvent: Absolute ethanol is commonly used as the solvent.

    Reagents: Benzyl chloride and piperazine are the primary reagents.

    Base: A base such as sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Formed through reduction reactions.

    Substituted Piperazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A closely related compound with similar structural features.

    4-(3-Piperidinyl)piperazine: Another piperazine derivative with comparable properties.

Uniqueness

1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-benzyl-4-piperidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3.2ClH/c1-2-5-15(6-3-1)14-18-9-11-19(12-10-18)16-7-4-8-17-13-16;;/h1-3,5-6,16-17H,4,7-14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIIMCEKKVASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Reactant of Route 5
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-(3-piperidinyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.